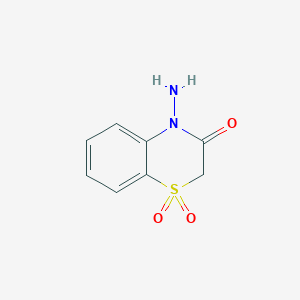

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide, also known as BTZ043, is a novel compound that has been identified as a potent inhibitor of Mycobacterium tuberculosis (MTB). MTB is the causative agent of tuberculosis (TB), a disease that has plagued humans for centuries. TB is a major global health problem, with an estimated 10 million cases and 1.5 million deaths in 2020 alone. The emergence of drug-resistant strains of MTB has further complicated the treatment of TB. Therefore, the development of new drugs that can effectively treat TB is urgently needed.

Mechanism of Action

The exact mechanism of action of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide is not fully understood. However, it is known to target the enzyme DprE1, which is involved in the biosynthesis of the cell wall of MTB. 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide binds to DprE1 and inhibits its activity, leading to the disruption of cell wall synthesis and ultimately the death of the bacterium.

Biochemical and Physiological Effects:

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been shown to have minimal toxicity in vitro and in vivo. In animal studies, no adverse effects were observed at therapeutic doses. Furthermore, 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide does not appear to interact with human enzymes or receptors, suggesting a low risk of off-target effects.

Advantages and Limitations for Lab Experiments

One advantage of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide is its potent activity against drug-resistant strains of MTB. This makes it a promising candidate for the development of new TB drugs. Another advantage is its low propensity for the development of resistance, which is a major concern with current TB drugs. However, one limitation of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide is its relatively low solubility, which can make it difficult to formulate for use in humans.

Future Directions

There are several future directions for the development of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide as a new drug for the treatment of TB. One direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in humans. Another direction is the development of combination therapies that include 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide to further enhance its activity against MTB. Additionally, the role of DprE1 in the pathogenesis of TB needs to be further elucidated to better understand the mechanism of action of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide and to identify potential drug targets for combination therapies.

Synthesis Methods

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide was first synthesized by a team of researchers led by Professor Stewart Cole at the École Polytechnique Fédérale de Lausanne (EPFL) in Switzerland. The synthesis of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the benzothiazinone ring system, which is achieved through a series of reactions involving sulfur dioxide and various reagents. The final product is obtained as a white solid, which is purified by recrystallization.

Scientific Research Applications

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been extensively studied for its potential as a new drug for the treatment of TB. In vitro studies have shown that 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has potent activity against both drug-sensitive and drug-resistant strains of MTB. In vivo studies using animal models of TB have also demonstrated the efficacy of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide in reducing bacterial burden and improving survival. Furthermore, 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been shown to have a low propensity for the development of resistance, which is a major concern with current TB drugs.

properties

IUPAC Name |

4-amino-1,1-dioxo-1λ6,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c9-10-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOORFJSDHVQOLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2S1(=O)=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-methoxypropyl)-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642562.png)

![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde](/img/structure/B2642563.png)

![2-(3,4-dimethoxyphenyl)-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2642564.png)